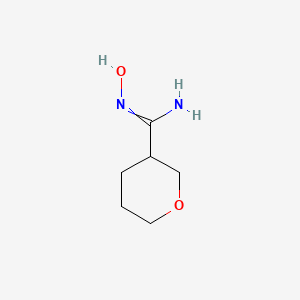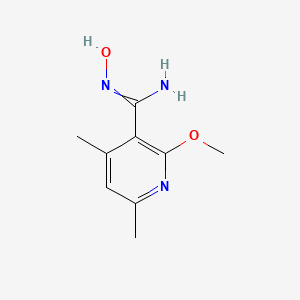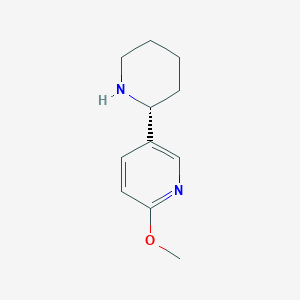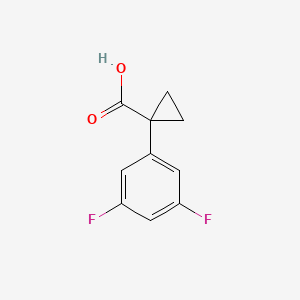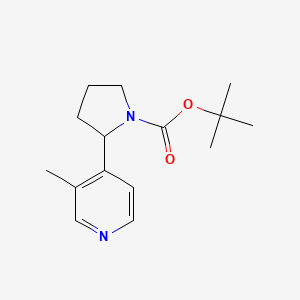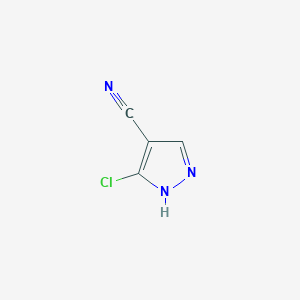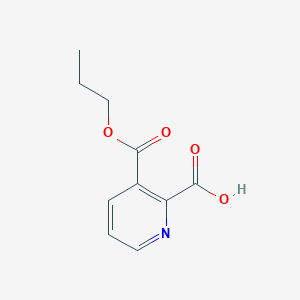
Methyl 3,4-bis(sulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-bis(sulfanyl)butanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(sulfanyl)butanoate typically involves the esterification of 3,4-bis(sulfanyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-bis(sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,4-bis(sulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions due to its unique structure.
Industry: Used in the production of fragrances and flavorings due to its ester functionality.
Mecanismo De Acción
The mechanism of action of Methyl 3,4-bis(sulfanyl)butanoate largely depends on its interaction with other molecules. The sulfanyl groups can form disulfide bonds, which are crucial in protein folding and stability. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(benzyloxy)butanoate
- Methyl (3S)-3-(dibenzylamino)butanoate
- 3-methyl-3-(4-methylphenyl)butanoic acid
Uniqueness
Methyl 3,4-bis(sulfanyl)butanoate is unique due to the presence of two sulfanyl groups, which can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry
Propiedades
Fórmula molecular |
C5H10O2S2 |
|---|---|
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
methyl 3,4-bis(sulfanyl)butanoate |
InChI |
InChI=1S/C5H10O2S2/c1-7-5(6)2-4(9)3-8/h4,8-9H,2-3H2,1H3 |
Clave InChI |
DQLQFHRACPLZIE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)

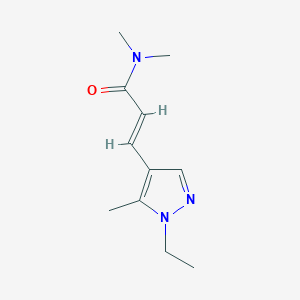


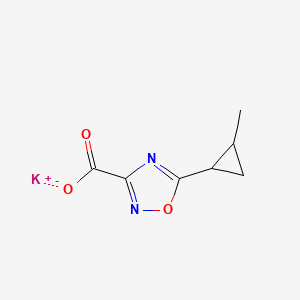
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
